Chloropentaamminecobalt(III) dichloride

Vue d'ensemble

Description

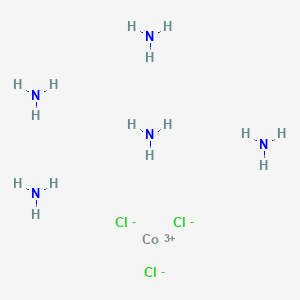

Chloropentaamminecobalt(III) dichloride is a coordination complex with the chemical formula [Co(NH₃)₅Cl]Cl₂. It is a red-violet, diamagnetic, water-soluble salt. This compound has been of significant academic and historical interest due to its role in the development of coordination chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of chloropentaamminecobalt(III) dichloride typically involves a two-step process:

Oxidation of Cobalt(II) Chloride and Ammonia: [ 2 \text{CoCl}_2 \cdot 6\text{H}_2\text{O} + 10 \text{NH}_3 + 2 \text{HCl} + \text{H}_2\text{O}_2 \rightarrow 2 [\text{Co(NH}_3)_5(\text{OH}_2)]\text{Cl}_3 + 12 \text{H}_2\text{O} ]

Heating to Induce Coordination: [ [\text{Co(NH}_3)_5(\text{OH}_2)]\text{Cl}_3 \rightarrow [\text{Co(NH}_3)_5\text{Cl}]\text{Cl}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: While the above laboratory synthesis is common, industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .

Types of Reactions:

Substitution Reactions: this compound can undergo substitution reactions where the chloride ligand is replaced by other ligands.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the cobalt center.

Common Reagents and Conditions:

Aqueous Solution: In water, this compound can reform the aquopentaammine complex.

Concentrated Sulfuric Acid: Reacts to form the hydrogen sulfate complex [Co(NH₃)₅OSO₃H]²⁺.

Major Products:

Aquopentaammine Complex: Formed in aqueous solutions.

Hydrogen Sulfate Complex: Formed with concentrated sulfuric acid.

Applications De Recherche Scientifique

Coordination Chemistry and Isomerism

Chloropentaamminecobalt(III) dichloride serves as a classic example in coordination chemistry, illustrating fundamental concepts such as coordination number, ligand types, and oxidation states. The compound's ability to exist in different geometric isomers based on the arrangement of ligands around the cobalt center has been instrumental in teaching and understanding isomerism in coordination complexes. This property is particularly valuable for educational purposes and foundational studies in inorganic chemistry .

Polymer Doping and Optical Conductivity

One of the prominent applications of this compound is its use as a doping agent in polymeric films. When incorporated into materials like polyvinyl acetate or polyvinyl alcohol, it enhances the optical conductivity of these films. This has implications for developing advanced materials used in electronics and photonics, where improved conductivity can lead to better performance in devices such as sensors and displays .

Table 1: Properties of Polymer Films Doped with this compound

| Property | Value/Description |

|---|---|

| Doping Material | Polyvinyl Acetate / Polyvinyl Alcohol |

| Enhanced Property | Optical Conductivity |

| Application | Electronics, Photonics |

Catalysis in Organic Reactions

This compound has been explored as a precursor for synthesizing more complex cobalt-based catalysts. Its potential applications include facilitating reactions such as olefin hydrogenation and hydroformylation. Research indicates that its coordination properties allow it to participate effectively in catalytic cycles, making it a candidate for various organic transformations .

Biological Applications

Recent studies have investigated the biological activities of this compound, particularly its interactions at the cellular level. Notably, it has been shown to limit magnesium availability for mitochondria, suggesting potential implications for metabolic health. This property opens avenues for research into its use in biochemistry and medicine, particularly concerning cellular metabolism and energy production .

Electron Transfer Reactions

This compound has been involved in various electron transfer reactions, showcasing its role in redox processes. Studies have examined its reactivity with hexacyanoferrate(II) in mixed surfactant solutions, providing insights into its stability and reactivity under different conditions . Understanding these mechanisms contributes to broader research on electron transfer systems relevant to energy conversion technologies.

Synthesis Methodology

The synthesis of this compound typically involves a two-step process starting from cobalt chloride and ammonia. The initial step forms an intermediate complex, which is then processed to yield the final product:This intermediate is subsequently heated to induce the coordination of chloride ligands:This methodology not only highlights the compound's synthetic versatility but also underscores its significance as a precursor for other cobalt complexes .

Mécanisme D'action

The mechanism by which chloropentaamminecobalt(III) dichloride exerts its effects involves the coordination of ammonia and chloride ligands to the cobalt center. This coordination influences the reactivity and stability of the compound. In biological systems, it may interact with mitochondrial pathways by limiting magnesium availability .

Comparaison Avec Des Composés Similaires

Pentaamminechlororhodium Dichloride: Similar coordination complex with rhodium instead of cobalt.

Hexaamminecobalt(III) Chloride: Another cobalt complex with six ammonia ligands instead of five.

Uniqueness: Chloropentaamminecobalt(III) dichloride is unique due to its specific coordination environment and the historical significance in the development of coordination chemistry. Its reactivity and applications also distinguish it from similar compounds .

Analyse Des Réactions Chimiques

Hydrolysis and Aquation

In aqueous solution, the chloride ligand undergoes substitution by water, forming the aquopentammine complex:

-

Kinetics : The aquation rate increases with temperature, following first-order kinetics. At 25°C, the rate constant () is .

-

Equilibrium : The reverse reaction (chloride re-coordination) dominates under high Cl⁻ concentrations or acidic conditions .

Reaction with Sulfuric Acid

Concentrated H₂SO₄ induces ligand substitution, replacing chloride with hydrogen sulfate:

-

Mechanism : Protonation of the chloride ligand weakens the Co–Cl bond, facilitating substitution by HSO₄⁻.

Thermal Decomposition

Heating above 150°C results in decomposition:

-

Products : Cobalt(III) chloride, ammonia, and hydrogen chloride are primary gaseous products.

-

Stability : The compound is thermally unstable due to the labile nature of ammonia ligands .

Redox Reactions

Cobalt(III) in the complex acts as a mild oxidizer:

-

Reduction by Fe²⁺ :

Limited experimental data exists, but analogous Co(III) complexes show redox activity in acidic media.

Ligand Substitution with Anions

The complex undergoes ligand exchange with stronger field ligands:

| Ligand | Reaction | Conditions | Product | Reference |

|---|---|---|---|---|

| NO₂⁻ | Alkaline, 50°C | Nitropentaamminecobalt(III) | 9 | |

| I⁻ | Aqueous, reflux | Iodopentaamminecobalt(III) |

Interaction with Surfactants

In mixed surfactant systems (e.g., SDS + CTAB), the complex participates in electron transfer with hexacyanoferrate(II):

-

Rate Enhancement : Micellar interfaces accelerate electron transfer by 10–20× compared to bulk solution.

Polymer Composite Formation

Doping into polyvinyl acetate (PVAc) matrices alters optical properties:

Propriétés

IUPAC Name |

azane;cobalt(3+);trichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Co.5H3N/h3*1H;;5*1H3/q;;;+3;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYALVBBDKTCLE-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.N.[Cl-].[Cl-].[Cl-].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3CoH15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13859-51-3 | |

| Record name | Chlorpentaaminecobalt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013859513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt(2+), pentaamminechloro-, chloride (1:2), (OC-6-22)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaaminechlorocobalt dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.